molecular formula C8H17NO2 B13633296 3-Amino-2-propylpentanoic acid

3-Amino-2-propylpentanoic acid

Cat. No.: B13633296
M. Wt: 159.23 g/mol
InChI Key: ZTTTXHZMQLUMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-propylpentanoic acid is a synthetic organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . As a pentanoic acid derivative bearing amino and propyl substituents, it serves as a valuable scaffold in medicinal chemistry and pharmaceutical research. Its structure, featuring both a carboxylic acid and a primary amine functional group, makes it a versatile building block for the synthesis of more complex molecules, such as peptidomimetics and specialized ligands. Researchers value this compound for its potential in probing enzyme-substrate interactions and in the design of novel inhibitors. The specific steric and electronic properties imparted by the 2-propyl side chain are of particular interest for studying structure-activity relationships (SAR). While its precise mechanism of action is dependent on the final synthetic target, its core structure is instrumental in the development of compounds for biochemical and pharmacological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-amino-2-propylpentanoic acid

InChI

InChI=1S/C8H17NO2/c1-3-5-6(8(10)11)7(9)4-2/h6-7H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

ZTTTXHZMQLUMIN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies

General Approaches for Beta-Amino Acid Synthesis

The synthesis of β-amino acids, particularly those with branching at the α- and β-positions like 3-amino-2-propylpentanoic acid, employs a range of foundational organic reactions. These methods are designed to construct the carbon skeleton and introduce the requisite amino and carboxylic acid functionalities.

Amide Coupling and Hydrochlorination Techniques

Amide coupling reactions are a cornerstone in the synthesis of amino acid derivatives. In a typical sequence, a carboxylic acid is activated to facilitate nucleophilic attack by an amine, forming a stable amide bond. This strategy is often employed in multi-step syntheses where a protected amino group is introduced or coupled to another molecule. Common coupling agents are used to facilitate this transformation. Following the formation of the necessary carbon skeleton and amide linkage, a hydrochlorination step is frequently used. This involves treating the molecule with strong acid, such as hydrochloric acid (HCl), to remove acid-labile protecting groups (like Boc-groups) and to protonate the free amino group, yielding the final amino acid as a stable hydrochloride salt. rsc.org

For instance, the synthesis of a related amino acid involved dissolving a di-tert-butyl-protected precursor in acetic acid and 3 N hydrochloric acid, followed by refluxing to remove the protecting groups and yield the final product as a hydrochloride salt. rsc.org Amide bond formation itself is often achieved using a standard set of reagents, as shown in the table below.

Table 1: Common Reagents for Amide Coupling

Reagent Class Example Reagent Function
Coupling Agent EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Activates the carboxylic acid to form a reactive O-acylisourea intermediate. rsc.org
Additive HOBt (Hydroxybenzotriazole) Suppresses side reactions and minimizes racemization by forming an active ester. rsc.org
Base DMAP (4-Dimethylaminopyridine) Acts as a catalyst to accelerate the reaction. rsc.org

This table is generated based on information from the referenced source. rsc.org

Multi-Step Reaction Sequences for Branched Amino Acids

The creation of branched amino acids like this compound inherently requires multi-step reaction sequences to build the carbon framework with the desired substitution pattern. A common strategy begins with a core molecule, such as a malonic ester, which can be sequentially alkylated. rsc.org

A general synthetic route could involve:

Double Alkylation: Starting with a substrate like diethyl malonate, two propyl groups can be introduced at the α-position through sequential deprotonation with a strong base followed by reaction with a propyl halide.

Functional Group Transformation: The resulting dipropylmalonic ester can then be manipulated. For example, partial hydrolysis and decarboxylation would yield 2-propylpentanoic acid.

Introduction of the Amino Group: The amino group can be introduced at the β-position (C3) through various methods, such as a Hofmann or Curtius rearrangement starting from a suitable derivative, or via a Mannich-type reaction. rsc.orgorganic-chemistry.org

These sequences often involve extensive use of protecting groups to prevent unwanted side reactions, which are then removed in the final steps of the synthesis. rsc.org

Stereoselective Synthesis of this compound Isomers

Due to the presence of two chiral centers at the C2 and C3 positions, this compound can exist as four possible stereoisomers. The selective synthesis of a single isomer is a significant challenge that requires advanced stereoselective methods. rsc.org

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the relative stereochemistry between the C2 and C3 centers. This is often achieved by taking advantage of the steric and electronic properties of the substrate and reagents to favor the formation of one diastereomer over another.

Mannich-type reactions represent a powerful tool for the diastereoselective synthesis of β-amino carbonyl compounds. rsc.orgorganic-chemistry.org In a relevant approach, an enolate derived from a pentanoic acid derivative could react with an imine. The facial selectivity of the enolate's attack on the imine can be influenced by the steric bulk of the substituents and the geometry of the enolate, leading to a preferred diastereomer. organic-chemistry.org Another key strategy is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.org For instance, the conjugate addition of an amine or its equivalent to a 2-propyl-2-pentenoate system could be guided by steric hindrance to favor either the syn or anti product. The choice of reagents, catalysts, and reaction conditions plays a critical role in directing the stereochemical outcome of these reactions. rsc.org

Enantioselective Synthesis Methodologies

Enantioselective synthesis focuses on controlling the absolute stereochemistry of both chiral centers, producing a single enantiomer. This is crucial for applications where only one specific stereoisomer is active. Biocatalytic approaches using enzymes like transaminases can produce optically pure β-amino acids through the kinetic resolution of a racemic mixture or the asymmetric amination of a prochiral ketone. researchgate.net Chemical methods often rely on chiral catalysts or auxiliaries.

One of the most robust and widely used methods for enantioselective synthesis involves the use of a chiral auxiliary. wikipedia.org This strategy involves temporarily incorporating a chiral molecule into the synthetic substrate. The auxiliary's inherent chirality directs subsequent chemical transformations, leading to the formation of one stereoisomer in excess. After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of an enantiomer of this compound, a plausible route would be:

Attachment of Auxiliary: A chiral auxiliary, such as a valine-derived oxazolidinone, is acylated with 2-propylpentanoyl chloride. wikipedia.org

Stereoselective Transformation: The resulting N-acyl oxazolidinone can then undergo a stereoselective reaction to introduce the amino group at the C3 position. This could be achieved through α-bromination followed by nucleophilic substitution with an azide (B81097) source, or via an electrophilic amination protocol. The bulky auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered side, thereby establishing the desired stereochemistry.

Cleavage of Auxiliary: The final step involves the hydrolytic removal of the chiral auxiliary to release the enantiomerically enriched this compound. wikipedia.org

Several types of chiral auxiliaries have been developed for the asymmetric synthesis of amino acids, each with specific advantages.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Reference
Evans' Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions, and aminations. wikipedia.orgrsc.org wikipedia.orgrsc.org
Camphorsultam Michael additions and other conjugate addition reactions. wikipedia.org wikipedia.org
Pseudoephedrine Asymmetric alkylation of amide enolates. wikipedia.org wikipedia.org

This table provides examples of common chiral auxiliaries and their general applications as described in the referenced sources.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Reactions)

The creation of stereochemically defined centers is a paramount challenge in the synthesis of this compound. Asymmetric catalysis offers powerful solutions, primarily through metal-catalyzed reactions and organocatalysis, to control the chirality of the final product. These methods are crucial for producing enantiomerically pure β-amino acids. rsc.org

Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov For the synthesis of β-amino acids, derivatives of natural amino acids, such as proline, and other chiral molecules like cinchona alkaloids and diamine derivatives have been effectively employed. mdpi.com These catalysts can activate substrates through the formation of transient species like enamines or iminium ions. The Michael addition of aldehydes or ketones to nitroalkenes is a common organocatalytic route to chiral γ-nitro carbonyl compounds, which can then be reduced to the corresponding β-amino acids. researchgate.net

β-amino acids themselves can act as organocatalysts. mdpi.com Their structural framework allows for the formation of well-organized transition states, often involving hydrogen bonding, which guides the stereochemical outcome of the reaction. mdpi.comrsc.org While direct organocatalytic synthesis of this compound is not extensively detailed, the principles established for other β-amino acids are applicable. nih.govmdpi.com For instance, the conjugate addition of aldehydes to maleimides, catalyzed by β-amino acid salts, demonstrates the potential of this approach. mdpi.com

Metal-Catalyzed Reactions

Transition-metal catalysis provides highly efficient and selective routes for synthesizing β-amino acids. nih.gov Key methods include asymmetric hydrogenation, hydroamination, and various coupling reactions. rsc.orgacs.org

Asymmetric Hydrogenation: The asymmetric hydrogenation of enamines or β-aminoacrylates is a widely used method. researchgate.net This reaction often employs catalysts based on rhodium (Rh) or ruthenium (Ru) complexed with chiral phosphine (B1218219) ligands such as BINAP or Phenyl-BPE. researchgate.netnih.gov For example, in the synthesis of a related nonproteinogenic amino acid, a Rh(COD)₂BF₄ complex with the (R,R)-phenyl-BPE ligand was successfully used for the stereoselective hydrogenation of a dehydroamino acid ester precursor. nih.gov

Conjugate Addition: The catalytic asymmetric conjugate addition (aza-Michael reaction) of an amine source to an α,β-unsaturated carbonyl compound is one of the most direct methods for forming the β-amino acid skeleton. chinesechemsoc.org Copper (Cu) catalyzed systems have shown significant promise in this area, enabling the direct addition of nitrogen nucleophiles to α,β-unsaturated esters or acids with high regio- and enantioselectivity. chinesechemsoc.org

Cross-Coupling Reactions: Nickel-catalyzed enantioconvergent cross-coupling reactions have emerged as a powerful tool for creating α-amino acids and can be adapted for β-analogs. caltech.edu This strategy typically involves the coupling of a racemic α-halo-glycine derivative (as a precursor) with an organozinc reagent in the presence of a chiral nickel/pybox catalyst. caltech.edu A similar approach could be envisioned for β-halo esters to access compounds like this compound.

Below is a table summarizing representative metal-catalyzed systems for β-amino acid synthesis.

Catalyst SystemLigandReaction TypeSubstrate TypeEnantiomeric Excess (ee)
Ru-complexBINAPOHydrogenationEnaminesHigh
Rh-complexBisphosphepineHydrogenation(Z)-enaminesHigh
Cu-complexChiral LigandHydroaminationα,β-unsaturated estersHigh
Ni/pybox complexPyboxCross-Couplingα-haloglycine derivativesup to 98%
Rh(COD)₂BF₄(R,R)-phenyl-BPEHydrogenationDehydroamino acid ester>99%

This table presents data from various sources on the synthesis of β-amino acids and related compounds to illustrate the effectiveness of different catalytic systems. researchgate.netnih.govchinesechemsoc.orgcaltech.edu

Protecting Group Strategies in Synthesis

The synthesis of amino acids like this compound necessitates the use of protecting groups to mask the reactive amino (-NH₂) and carboxylic acid (-COOH) functionalities. organic-chemistry.org This strategy prevents unwanted side reactions and allows for the selective transformation of other parts of the molecule. libretexts.org An effective protecting group must be easy to introduce, stable under a range of reaction conditions, and readily removable in high yield without affecting the rest of the molecule. organic-chemistry.org

The choice of protecting groups is often guided by an "orthogonal" strategy, where different groups can be removed under distinct conditions (e.g., one by acid and another by base or hydrogenation), allowing for selective deprotection at various stages of a multi-step synthesis. organic-chemistry.orgiris-biotech.de

Amine Protecting Groups: The nucleophilic nature of the amino group requires robust protection. libretexts.org Carbamates are the most common class of amine protecting groups. masterorganicchemistry.com

t-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under many conditions and its straightforward removal with moderate to strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com It can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). rsc.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions but can be cleanly removed by catalytic hydrogenation (e.g., H₂/Pd-C). caltech.edumasterorganicchemistry.com This makes it orthogonal to the Boc group.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions (commonly using piperidine), while being stable to acid. iris-biotech.demasterorganicchemistry.com This orthogonality to both Boc and Cbz groups makes it extremely valuable, particularly in solid-phase peptide synthesis. iris-biotech.demdpi.com

Carboxylic Acid Protecting Groups: The carboxylic acid group is typically protected as an ester to prevent it from reacting with nucleophiles or bases.

Methyl or Ethyl Esters: These are simple to form and are generally stable, but their removal often requires harsh saponification conditions (strong base) which can sometimes lead to side reactions like epimerization.

Benzyl Ester (Bn): Similar to the Cbz group, benzyl esters can be removed under neutral conditions via catalytic hydrogenation, making them compatible with base-sensitive functional groups.

tert-Butyl Ester (tBu): This group is introduced under acidic conditions and is readily cleaved with acid (e.g., TFA), making it orthogonal to Fmoc and Cbz groups. iris-biotech.de

The table below summarizes common protecting groups used in amino acid synthesis.

Protecting GroupAbbreviationFunctional Group ProtectedIntroduction ReagentCleavage Conditions
t-ButoxycarbonylBocAmineDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA)
BenzyloxycarbonylCbz, ZAmineBenzyl chloroformateCatalytic Hydrogenation (H₂/Pd-C)
9-FluorenylmethyloxycarbonylFmocAmineFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)
Benzyl esterBnCarboxylic AcidBenzyl alcoholCatalytic Hydrogenation (H₂/Pd-C)
tert-Butyl estertBuCarboxylic AcidIsobutylene, t-butanolStrong Acid (e.g., TFA)

This table is a compilation of widely used protecting groups in organic synthesis, particularly relevant for amino acid chemistry. caltech.eduiris-biotech.demasterorganicchemistry.comrsc.org

Optimization of Reaction Yields for Laboratory-Scale Synthesis

Optimizing reaction yields is a critical aspect of laboratory-scale synthesis, ensuring that sufficient material is produced efficiently for further study. This process involves systematically adjusting various reaction parameters to maximize the output of the desired product while minimizing byproducts.

For the synthesis of this compound, several factors can be fine-tuned:

Catalyst and Ligand Selection: As discussed in section 2.2.2.2, the choice of metal and chiral ligand is paramount for asymmetric reactions. Screening a variety of catalysts and ligands is often the first step in optimization. For instance, while a Ru-BINAP system might be effective, a Rh-DIPAMP system could offer higher turnover numbers or better enantioselectivity for a specific substrate. researchgate.net

Solvent: The solvent can significantly influence reaction rates and selectivity by affecting solubility, catalyst stability, and transition state energies. In a synthesis of N-acyl amino acid derivatives, dichloromethane (B109758) (CH₂Cl₂) was found to be a suitable solvent. rsc.org In other cases, polar aprotic solvents like THF or non-polar solvents like toluene (B28343) might be superior. rsc.orgresearchgate.net

Temperature: Reaction temperature is a crucial variable. While higher temperatures can increase reaction rates, they may also lead to decreased selectivity or catalyst decomposition. Low temperatures (e.g., 0 °C to -78 °C) are often required for highly selective asymmetric transformations. rsc.orgrsc.org Some reactions, however, may require refluxing to proceed at a reasonable rate. rsc.org

Concentration and Stoichiometry: The concentration of reactants and the stoichiometry of reagents can have a profound impact on yield. In a multi-step synthesis, ensuring a slight excess of a particular reagent (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion. rsc.org However, a large excess can complicate purification.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time. Stopping the reaction too early results in incomplete conversion, while extended times can lead to product degradation or the formation of side products.

Stereochemical Investigations and Isomeric Characterization

Determination of Absolute and Relative Stereochemistry

Establishing the specific spatial arrangement of atoms at the two chiral centers (C2 and C3) is fundamental. The relative stereochemistry describes the orientation of the substituents at C2 and C3 relative to each other (termed syn or anti), while the absolute stereochemistry assigns the R or S configuration to each chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, is a powerful tool for elucidating the relative stereochemistry of diastereomers in solution. rsc.org Techniques like COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide detailed information about the connectivity and spatial proximity of atoms. libretexts.org

For the diastereomers of 3-Amino-2-propylpentanoic acid, the spatial relationship between the protons at C2 (Hα) and C3 (Hβ) is different. This difference leads to distinct NMR parameters.

Coupling Constants (J-values): The through-bond coupling constant between Hα and Hβ (³Jα,β) is dependent on the dihedral angle between them, as described by the Karplus equation. The syn and anti diastereomers will exhibit different dihedral angles, resulting in measurably different coupling constants.

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (typically <5 Å). libretexts.org The intensity of the NOE cross-peak between Hα and Hβ will differ significantly between the syn and anti isomers, reflecting their different spatial proximities.

Differentiation is also possible by observing the distinct chemical shifts for the protons and carbons in each diastereomer, as the change in molecular geometry alters the electronic environment of the nuclei. chemrxiv.orgscirp.org

Table 1: Hypothetical ¹H NMR Data for Differentiating Diastereomers of this compound

Stereoisomer TypeExpected ³J(Hα, Hβ) (Hz)Expected NOE between Hα and Hβ
syn (e.g., 2R,3S)SmallStrong
anti (e.g., 2R,3R)LargeWeak or absent

This table is illustrative, based on established principles of NMR analysis of diastereomers. Actual values would require experimental determination.

X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the stereoisomers, a detailed three-dimensional model of the molecule can be constructed. nih.gov

This technique unambiguously establishes the solid-state conformation and the configuration (R/S) at each chiral center. libretexts.orgnih.gov The successful application of this method requires the preparation of a single, high-quality crystal of one of the pure stereoisomers of this compound. The resulting structural data serves as an absolute reference for validating assignments made by other techniques like NMR.

Chiral Separation Techniques for Enantiomers and Diastereomers

Given that stereoisomers can have vastly different biological activities, their separation is a crucial step in stereochemical investigation. The separation of the four stereoisomers of this compound involves distinct strategies for diastereomers and enantiomers.

Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention), which allows for their separation using standard chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase. mdpi.com

Enantiomers, however, have identical physical properties in an achiral environment and require a chiral environment for separation. Chiral HPLC is the most common method, which can be approached in two ways: chromatographyonline.com

Direct Separation using Chiral Stationary Phases (CSPs): The mixture of enantiomers is passed through a column containing a chiral selector immobilized on the stationary phase. CSPs, such as those based on polysaccharides, crown ethers, or macrocyclic glycopeptides like teicoplanin, form transient, diastereomeric complexes with the enantiomers, leading to different retention times. sigmaaldrich.comresearchgate.net

Indirect Separation via Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of covalent diastereomers. rsc.org These newly formed diastereomers can then be readily separated using standard achiral HPLC.

Table 2: Overview of Chiral Separation Strategies for this compound Isomers

Separation GoalMethodPrinciple
Diastereomer SeparationStandard (Achiral) HPLCDiastereomers have different physical properties and interact differently with the achiral stationary phase.
Enantiomer SeparationChiral HPLC (Direct)A Chiral Stationary Phase (CSP) creates a chiral environment, causing differential interaction with each enantiomer.
Enantiomer SeparationChiral HPLC (Indirect)Reaction with a Chiral Derivatizing Agent (CDA) converts enantiomers into diastereomers, which are then separated on an achiral column.

Stereoisomer Interconversion and Stability Studies

The stereochemical integrity of the chiral centers in this compound is a critical consideration. Stereoisomers can potentially interconvert through a process called epimerization, where the configuration at one of two or more chiral centers is inverted. thieme-connect.com

Epimerization in β-amino acids can occur at either the α-carbon (C2) or the β-carbon (C3), typically under conditions that facilitate the formation of a planar carbanion intermediate, such as in the presence of a strong base. The stability of each stereoisomer is influenced by the steric strain arising from the spatial arrangement of its substituent groups. Generally, the anti diastereomers, where the bulky propyl groups at C2 and C3 are on opposite sides of the carbon backbone, are thermodynamically more stable than the syn diastereomers, where they are on the same side.

Studies on the stability of the isomers often involve subjecting a pure stereoisomer to specific thermal or chemical conditions and monitoring for the appearance of other isomers over time, typically using a chiral separation technique like HPLC. nih.gov The relative energies and barriers to interconversion can also be investigated using computational modeling.

Conformational Analysis and Molecular Modeling

Computational Chemistry Approaches for Conformational Analysis

Computational methods provide an in-depth view of the possible conformations of 3-Amino-2-propylpentanoic acid, allowing for the characterization of their relative stabilities and the energy barriers between them.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools for exploring the vast conformational space of flexible molecules like this compound. nih.gov These methods use classical physics to model the interactions between atoms.

MM simulations are primarily used to perform conformational searches and identify low-energy structures (conformers). This process involves systematically or randomly rotating the single bonds of the molecule and calculating the potential energy for each resulting geometry using a force field. A force field is a set of parameters and equations that describe the energy of a molecule as a function of its atomic coordinates, accounting for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. neutron-sciences.orgspringernature.com For a molecule like this compound, force fields such as the Merck Molecular Force Field (MMFF94, MMFF94s) or the General Amber Force Field (GAFF) are commonly employed due to their robust parameterization for a wide range of organic molecules. nih.govresearchgate.net

Following the identification of stable conformers, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov By simulating the molecule in a virtual environment, often in a box of explicit solvent like water, MD provides insights into the dynamic behavior of the molecule, including the transitions between different conformations and the timescale of these changes. nih.govacs.orgrsc.orgnih.gov This approach is crucial for understanding how the molecule behaves in a solution environment, which is more representative of real-world chemical and biological systems.

Table 1: Common Force Fields for Small Molecule Conformational Analysis

Force Field Key Features Typical Application
MMFF94/MMFF94s Broadly parameterized for a wide variety of organic functional groups; good for geometries and intermolecular interactions. nih.govresearchgate.netcore.ac.uk Conformational searching and energy minimization of drug-like small molecules.
GAFF/GAFF2 Designed to be compatible with the AMBER force fields for proteins and nucleic acids. nih.gov Simulations of small molecules, particularly in the context of biomolecular systems.
OPLS-AA Optimized for liquid simulations, providing good descriptions of condensed-phase properties. Calculating properties of organic liquids and solvated small molecules.

| CHARMM CGenFF | Developed for compatibility with the CHARMM force field for biomolecules, allowing for simulations of protein-ligand complexes. | Drug design and studies of small molecules interacting with biological macromolecules. |

This table is generated based on information from multiple sources and provides a general overview.

While molecular mechanics provides a rapid exploration of conformational space, quantum chemical (QC) calculations offer a much higher level of accuracy for determining the energies of specific conformations. rsc.org These methods solve the electronic Schrödinger equation to provide a fundamental description of the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used QC method that balances computational cost with accuracy. nih.gov Functionals like M06-2X, paired with basis sets such as def2-TZVP, have been shown to be effective for calculating the conformational energies of organic molecules, including amino acids. nih.govrsc.orgd-nb.info By performing high-accuracy single-point energy calculations on the geometries obtained from a molecular mechanics search, a precise ranking of the relative stability of different conformers can be established.

These QC calculations are used to construct a potential energy surface (PES). libretexts.orgnih.govarxiv.org A PES is a multidimensional map that plots the molecule's energy as a function of its geometric coordinates (e.g., dihedral angles). libretexts.org The minima on this surface correspond to stable conformers, while the saddle points represent the transition states (energy barriers) for interconversion between them. libretexts.org For this compound, the PES would reveal the global minimum energy conformation and the energetic cost of rotating the propyl groups and the amino acid backbone, providing a complete picture of its conformational flexibility. acs.org

Table 2: Quantum Chemical Methods for Conformational Energy Analysis

Method Description Purpose
Density Functional Theory (DFT) A quantum mechanical method that models electron correlation by using a functional of the electron density. Provides a good balance of accuracy and computational cost for calculating energies of medium-sized molecules.
Møller-Plesset Perturbation Theory (MP2) An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. Often used for high-accuracy benchmark calculations, though more computationally expensive than DFT.

| Coupled Cluster (e.g., CCSD(T)) | Considered the "gold standard" in quantum chemistry for its high accuracy in calculating electronic energies. acs.org | Used for obtaining highly accurate reference energies for key conformers to validate other methods. |

This table provides a general overview of common quantum chemical methods.

Experimental Techniques for Conformational Studies in Solution

While computational methods predict possible conformations, experimental techniques are essential to determine which conformations are actually populated in solution. copernicus.org For a flexible and chiral molecule like this compound, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are the primary tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. researchgate.net Several NMR experiments can provide conformational information. One-dimensional ¹H NMR can reveal the time-averaged environment of protons, with sharp signals indicating either a single rigid conformation or very rapid exchange between multiple conformations. copernicus.orgnih.gov

For more detailed structural analysis, two-dimensional NMR techniques are employed. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. arxiv.orgd-nb.infobbk.ac.uknih.gov These experiments detect protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. bbk.ac.uk By identifying these through-space correlations, distance restraints can be generated and used to build a model of the dominant conformation(s) in solution. d-nb.info Scalar coupling constants (J-couplings) measured from NMR spectra also provide information about dihedral angles, further constraining the possible molecular geometries. researchgate.net

Circular Dichroism (CD) Spectroscopy is a technique that is sensitive to the chiral environment within a molecule. creative-biostructure.com It measures the differential absorption of left- and right-circularly polarized light. creative-biostructure.commit.edu Since this compound possesses chiral centers, its different conformations will interact with polarized light differently. The resulting CD spectrum serves as a conformational "fingerprint." While it may not provide atomic-level detail on its own, it is very sensitive to changes in conformation due to factors like solvent or temperature. researchgate.net Theoretical CD spectra can be calculated for computationally-derived conformers and compared with experimental spectra to help identify the most likely solution-state structures. researchgate.netnih.gov

Intramolecular Interactions Influencing Conformation

The conformational preferences of this compound are governed by a delicate balance of various non-covalent interactions within the molecule. wikipedia.orgrsc.org These interactions dictate which spatial arrangements are energetically favorable.

The primary interactions at play include:

Intramolecular Hydrogen Bonding: A key interaction would be the potential for a hydrogen bond between the amino group (-NH₂) acting as a donor and one of the oxygen atoms of the carboxylic acid group (-COOH) acting as an acceptor. acs.orgpnas.org The formation of such a bond would create a cyclic structure, significantly constraining the conformational freedom of the backbone. The stability of this hydrogen bond would compete with the interactions of these functional groups with solvent molecules.

Van der Waals Interactions: These are weak, short-range attractive or repulsive forces between atoms. wikipedia.org In the folded conformations of the molecule, attractive London dispersion forces between the alkyl chains can contribute to stability, while repulsive forces (steric hindrance) occur when non-bonded atoms are forced too close together.

The interplay of these forces—the stabilizing effect of a potential hydrogen bond versus the destabilizing effect of steric repulsion from the bulky propyl groups—ultimately determines the ensemble of low-energy conformations that this compound adopts in a given environment. harvard.edu

| Dipole-Dipole | Electrostatic interactions between polar bonds. | Influences the relative orientation of the amino and carboxylic acid groups. |

This table summarizes the primary intramolecular forces expected to influence the conformation of this compound.

Derivatives and Analogues for Academic Research

Synthesis of Protected Derivatives for Peptide Chemistry and Other Research

The primary amine (N-terminus) and the carboxylic acid (C-terminus) are the key functional handles for derivatization.

N-Terminal Protection: The amino group is typically protected as a carbamate. masterorganicchemistry.com The two most common protecting groups in solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. biosynth.comlibretexts.org The choice between Fmoc and Boc defines the entire synthetic approach, including the type of solid support and the reagents used for deprotection at each cycle. biosynth.com

C-Terminal Protection: The carboxylic acid is usually protected as an ester to prevent it from reacting during peptide coupling steps. libretexts.org Simple methyl or ethyl esters are common for solution-phase synthesis. For solid-phase synthesis, the C-terminus is anchored to a polymer resin via an ester linkage, which also serves as the protecting group until the final cleavage step. masterorganicchemistry.com Benzyl (B1604629) esters are also employed as they can be removed under mild hydrogenolysis conditions. libretexts.org

Table 1: Common Protecting Groups for N- and C-Terminal Derivatization

Terminus Protecting Group Abbreviation Introduction Method Cleavage Conditions
N-Terminus 9-Fluorenylmethoxycarbonyl Fmoc Reaction with Fmoc-Cl or Fmoc-OSu 20% Piperidine in DMF
N-Terminus tert-Butyloxycarbonyl Boc Reaction with Di-tert-butyl dicarbonate (B1257347) Strong acid (e.g., TFA)
N-Terminus Benzyloxycarbonyl Z or Cbz Reaction with Benzyl chloroformate Strong acid or catalytic hydrogenolysis
C-Terminus Methyl Ester -OMe Fischer esterification (Methanol, acid catalyst) Base-mediated hydrolysis (e.g., NaOH)
C-Terminus Benzyl Ester -OBzl Reaction with Benzyl alcohol, acid catalyst Catalytic hydrogenolysis or strong acid
C-Terminus Resin Linkage (SPPS) - Attachment to a solid support (e.g., Wang resin) Strong acid (e.g., TFA)

This table provides a summary of common protecting groups used in peptide synthesis, which are applicable to the derivatization of 3-Amino-2-propylpentanoic acid.

The term "side-chain" for this compound refers to the propyl group at the α-carbon. Unlike amino acids with reactive functional groups (e.g., lysine (B10760008) or aspartic acid), this aliphatic side chain is chemically inert. nih.gov However, for specialized research applications, functionalization can be achieved through advanced synthetic methods. Catalytic systems, for instance involving nonheme iron complexes, have been investigated for the oxidative functionalization of C-H bonds in protected aliphatic amino acids. rsc.org Such strategies could potentially be adapted to introduce hydroxyl groups or other functionalities onto the propyl side chain, creating unique analogues for structure-activity relationship studies.

Incorporation into Peptidomimetic Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. wikipedia.orgmdpi.com The incorporation of non-natural amino acids like this compound is a cornerstone of peptidomimetic design. nih.gov

The primary reasons for incorporating a constrained β-amino acid like this compound into a peptide sequence are to enhance metabolic stability and to control conformation.

Proteolytic Resistance: Natural peptides are rapidly broken down by proteases. The β-amino acid structure, with an additional carbon atom in the backbone, is not recognized by these enzymes, significantly increasing the molecule's half-life. upc.edu

Conformational Constraint: The steric bulk provided by the propyl group at the α-position severely restricts the rotational freedom around the backbone bonds. drugdesign.org This pre-organization of the backbone into a specific shape can lock the molecule into its bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target. bohrium.com

Protected this compound can be integrated into larger molecular structures using established synthetic methodologies.

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for assembling peptides and peptidomimetics. nih.gov An appropriately N-protected (e.g., Fmoc) derivative of this compound can be coupled to a growing peptide chain on a solid support using standard coupling reagents like HATU or HBTU. researchgate.net The process is iterative, allowing for the controlled, stepwise assembly of a complex peptidomimetic sequence.

Solution-Phase Synthesis: For smaller-scale or specific fragment couplings, traditional solution-phase chemistry can be employed. This involves coupling the protected amino acid with another peptide fragment in a suitable solvent, followed by purification.

Heterocyclic Scaffolds: Peptidomimetic design often involves replacing parts of the peptide backbone with more rigid, non-peptide scaffolds, such as heterocyclic rings. nih.gov Derivatives of this compound can be chemically conjugated to these scaffolds to project the key side-chain functionalities in a desired spatial arrangement.

The incorporation of this compound is a powerful tool for mimicking the secondary structures of natural peptides, such as β-turns and α-helices, which are often critical for biological recognition. mdpi.com Oligomers composed of β-amino acids, known as β-peptides, are a well-studied class of "foldamers"—non-natural chains that adopt specific, predictable secondary structures. drugdesign.org

The specific conformation induced by this compound depends on its stereochemistry and its position within the sequence. The significant steric hindrance from the α-propyl group forces the peptide backbone to adopt well-defined turn or helical structures. drugdesign.org This allows researchers to design peptidomimetics that replicate the three-dimensional shape of a protein's active site or a receptor-binding loop. nih.gov

Table 2: Secondary Structures Mimicked by Peptidomimetics

Secondary Structure Description Role in Biological Function Mimicry Strategy
α-Helix A right-handed coiled conformation common in proteins. Often involved in protein-protein interactions and membrane insertion. Incorporation of helix-promoting residues like Aib or using "stapled peptide" techniques.
β-Turn A four-residue motif that reverses the direction of the polypeptide chain. Commonly found on protein surfaces, crucial for receptor recognition. Use of constrained amino acids or cyclic templates to induce the sharp turn.
β-Sheet An extended structure formed by hydrogen bonds between adjacent polypeptide strands. Forms the core of many globular proteins and is involved in aggregation. Design of β-hairpin mimetics or molecules that present side chains on an extended scaffold.

This table outlines major secondary structures in natural peptides and general strategies used in peptidomimetic design to replicate them. This compound is particularly useful for inducing turn-like structures.

Role as Chiral Building Blocks in Complex Molecule Synthesis

The utility of amino acids as chiral building blocks is a cornerstone of modern asymmetric synthesis, providing a readily available source of stereochemical information for the construction of complex, enantiomerically pure molecules. Chiral auxiliaries, temporarily incorporated into a synthetic scheme, can effectively control the stereochemical outcome of a reaction. These auxiliaries, often derived from naturally abundant chiral molecules like amino acids, create a chiral environment that directs the formation of one stereoisomer over another.

While specific, documented examples of this compound being used as a primary chiral auxiliary in the total synthesis of natural products are not extensively reported in publicly available literature, its structural motifs suggest potential in this capacity. The presence of both an amino and a carboxylic acid group, along with a defined stereocenter, are key features of effective chiral synthons.

In the broader context of non-proteinogenic amino acids, their incorporation into synthetic pathways allows for the creation of novel molecular architectures with tailored properties. The synthesis of such tailor-made amino acids is a significant area of research, often employing chiral nickel(II) complexes of Schiff bases to achieve high stereocontrol. The principles of stereoselective synthesis, including the use of chiral pyrrolidines in organocatalytic Michael additions to create stereochemically defined amino acids, could theoretically be applied to derivatives of this compound to generate specific diastereomers for use in complex molecule synthesis.

Formation of Conjugates with Other Biomolecules for Mechanistic Studies

The conjugation of small molecules to biomolecules such as peptides is a powerful strategy for elucidating biological mechanisms, enhancing therapeutic properties, and developing novel diagnostic tools. Amino acids and their derivatives are frequently used as linkers or are themselves conjugated to other molecules to probe biological systems.

The synthesis of peptide conjugates is a well-established field, often utilizing solid-phase peptide synthesis (SPPS) to assemble peptide chains and subsequently attach other molecules. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are commonly employed to form amide bonds between the carboxylic acid of one molecule and the amine of another.

In the context of this compound, which is also known as 3-aminovalproic acid, it is recognized as a putative metabolite of valproic acid. The study of valproic acid metabolism has identified conjugates with endogenous amino acids. While detailed mechanistic studies specifically employing synthetic conjugates of this compound are not widely documented, the principles of forming such conjugates are well-understood. For instance, the synthesis of amino acid and peptide conjugates of structurally related compounds like 5-bromovaleric acid has been reported, demonstrating the feasibility of coupling such molecules to peptides to evaluate their biological activities.

The formation of conjugates allows researchers to investigate aspects such as enzyme-substrate interactions, receptor binding, and metabolic pathways. By attaching a molecule like this compound to a peptide or another biomolecule, scientists can study how its structural features influence the biological activity of the parent biomolecule.

Biochemical Roles and Mechanistic Studies in Research Models

Exploration of Interactions with Biological Macromolecules in Vitro

Comprehensive reviews of available scientific literature indicate a significant gap in the in vitro characterization of 3-Amino-2-propylpentanoic acid's interactions with biological macromolecules.

Receptor Binding Studies in Model Systems (e.g., purified proteins, isolated membranes)

Currently, there are no published studies that specifically detail the receptor binding profile of this compound using model systems such as purified proteins or isolated membranes. As a structural analogue of valproic acid and an amino acid, it is hypothesized that it may interact with neurotransmitter systems; however, direct binding assays to confirm affinity or selectivity for specific receptors, such as GABA or glutamate (B1630785) receptors, have not been reported.

Enzyme Substrate or Inhibitor Investigations in Cell-Free Systems

There is no available research from studies conducted in cell-free systems to indicate whether this compound acts as a substrate or inhibitor for specific enzymes. Its parent compound, valproic acid, is known to inhibit enzymes such as histone deacetylases (HDACs). aacrjournals.orgnih.govhmdb.ca While derivatives of valproic acid conjugated with other amino acids have been evaluated as potential HDAC inhibitors through molecular simulations, this compound itself has not been the subject of such published investigations. researchgate.net

Fundamental Biochemical Pathway Investigations

Research into the biochemical pathways involving this compound has primarily focused on its role as a potential metabolite of valproic acid in animal models.

Metabolism and Biotransformation in Non-Human Biological Systems

The administration of the ethyl ester of this compound to mice has been documented as part of an evaluation of its anticonvulsant properties. nih.gov For the compound to exert a biological effect following administration, it must be absorbed and undergo biotransformation. However, the specific metabolic pathways, the enzymes involved in its processing, and the identity of its subsequent metabolites in these non-human biological systems have not been characterized in the scientific literature.

Role as a Precursor or Metabolite in Model Organisms

This compound, also referred to as 3-aminovalproic acid (3-amino-VPA), has been identified as a putative metabolite of valproic acid. nih.gov It is hypothesized that this compound may be formed in the body from the transamination of a corresponding keto acid metabolite of valproic acid. This potential metabolic pathway is of interest as researchers have theorized that the formation of such amino acid analogues could contribute to the extended seizure protection observed with valproic acid therapy. nih.gov A key study synthesized this compound to test this hypothesis in a mouse model of seizures. nih.gov

Table 1: Role of this compound in a Model Organism
Compound NameProposed RoleParent CompoundProposed Formation MechanismResearch ModelSource
This compound (3-amino-VPA)Putative MetaboliteValproic Acid (VPA)Transamination of a VPA keto acid metaboliteMouse nih.gov

Mechanistic Studies on Cellular Processes in Research Cell Lines

A thorough review of published scientific literature reveals no studies investigating the mechanistic effects of this compound on cellular processes in research cell lines. While its parent compound, valproic acid, has been extensively studied in various cancer cell lines (including glioblastoma and neuroblastoma lines) to assess its effects on cell viability, apoptosis, and the cell cycle, similar research on this compound has not been reported. mdpi.comnih.govnih.gov

Molecular Interactions at a Sub-Cellular Level (e.g., organelle targeting)

Currently, there is a lack of specific research detailing the molecular interactions of this compound at a subcellular level. Scientific literature does not provide evidence regarding its potential targeting of specific organelles such as mitochondria, the endoplasmic reticulum, or the lysosome.

For the parent compound, Valproic Acid, research has extensively focused on its nuclear action as a histone deacetylase (HDAC) inhibitor, which influences chromatin structure and gene expression. However, this mechanism is attributed to VPA and has not been specifically demonstrated for this compound. The structural difference, namely the addition of an amino group, could significantly alter the compound's chemical properties and its ability to interact with subcellular components, but this remains a subject for future investigation.

Modulation of Intracellular Pathways (e.g., signal transduction, gene expression)

Specific studies on the modulation of intracellular signaling pathways by this compound are not present in the current body of scientific research. While it has been synthesized and evaluated for anticonvulsant activity, where it was noted for its toxicity at a dose of 300 mg/kg, the underlying molecular mechanisms for this effect were not elucidated.

In contrast, Valproic Acid is known to modulate a variety of intracellular pathways, which contributes to its therapeutic effects. These include:

GABAergic Pathway: VPA can increase the concentration of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) in the brain.

Signal Transduction: VPA has been shown to affect signaling pathways such as the MAP kinase and GSK3 pathways.

Gene Expression: As an HDAC inhibitor, VPA can lead to the hyperacetylation of histones, which alters gene expression. Studies have shown that VPA can up-regulate or down-regulate hundreds of genes, including those involved in neuronal excitation and inhibition. For instance, VPA has been observed to up-regulate the expression of brain-derived neurotrophic factor (BDNF).

It is important to reiterate that these findings are specific to Valproic Acid. The extent to which this compound may or may not share any of these activities is unknown and requires direct experimental evidence. The introduction of the amino group at the 3-position could lead to a different pharmacological profile.

The following table summarizes the known effects of Valproic Acid on gene expression, which cannot be extrapolated to this compound without further research.

Gene/Protein TargetEffect of Valproic AcidAssociated Pathway/Function
HDACsInhibitionChromatin Remodeling, Gene Expression
GABAIncreased LevelsNeurotransmission (Inhibitory)
BDNFUpregulationNeuronal Survival and Growth
GABA(A)Ralpha4UpregulationNeurotransmission
GABA(A)Rgamma2DownregulationNeurotransmission
GAD65/67DownregulationGABA Synthesis

Advanced Analytical Characterization in Research Settings

Spectroscopic Characterization

Spectroscopy is a cornerstone for the structural analysis of chemical compounds. By interacting with electromagnetic radiation, molecules like 3-Amino-2-propylpentanoic acid produce unique spectra that act as molecular fingerprints, revealing detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. For this compound, the spectrum would reveal distinct signals for the protons on the propyl chains, the methine protons at the C2 and C3 positions, and the amine protons. The coupling between adjacent protons provides definitive evidence for the connectivity of the alkyl chains.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, including the carbonyl carbon of the carboxylic acid, which appears at a characteristic downfield chemical shift. The purity of a sample can also be assessed by the absence of unexpected signals in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for similar structures. Actual experimental values may vary based on solvent and other conditions.)

Atom Position ¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
C1 (COOH)-~175-180
C2 (-CH-)~2.5-2.8~50-55
C3 (-CH-)~3.0-3.3~55-60
C2-Propyl (-CH₂CH₂CH₃)~1.4-1.7~30-35
C3-Propyl (-CH₂CH₂CH₃)~1.4-1.7~30-35
Propyl (-CH₂CH₂CH₃)~1.3-1.5~20-25
Propyl (-CH₂CH₂CH₃)~0.9-1.0~13-15
NH₂Variable (broad)-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound, confirming its elemental composition. High-resolution mass spectrometry can provide a molecular formula with high confidence.

Upon ionization, the molecule can undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is unique to the molecule's structure and provides valuable information for its identification. Common fragmentation pathways for protonated amino acids include the neutral losses of water (H₂O), ammonia (NH₃), and carbon monoxide (CO). nih.govresearchgate.net The fragmentation of this compound would be expected to show losses characteristic of both the carboxylic acid and the amino group, as well as cleavage of the propyl side chains.

GC-MS and LC-MS for Compound Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry.

For GC-MS analysis, the polar and non-volatile nature of amino acids necessitates a derivatization step to increase their volatility. nih.govsigmaaldrich.com This involves chemically modifying the amino and carboxyl functional groups. Common reagents include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or alkyl chloroformates. sigmaaldrich.comnih.govresearchgate.net Once derivatized, the compound can be separated from other components in a sample mixture by the gas chromatograph and subsequently identified and quantified by the mass spectrometer.

LC-MS is often preferred for the analysis of amino acids as it can handle polar and thermally labile molecules directly, typically without the need for derivatization. nih.gov The compound is separated by liquid chromatography before being introduced into the mass spectrometer for detection. This technique is widely used for the quantification of amino acids in complex biological matrices. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is an advanced technique that provides more detailed structural information by performing multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, the intact molecule (parent ion) of this compound is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into fragment ions (product ions). nih.gov These product ions are then analyzed in a second mass analyzer.

The resulting MS/MS spectrum reveals specific fragmentation pathways that can be used to piece together the molecule's structure. For instance, the fragmentation can confirm the position of the amino group and the connectivity of the two propyl groups to the pentanoic acid backbone, providing a higher degree of confidence in the structural assignment than conventional MS alone. nih.govnih.gov

Chromatographic Techniques for Purity and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a this compound sample and for quantifying it in various solutions.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is particularly well-suited for non-volatile or thermally unstable compounds like amino acids. creative-proteomics.com The purity of a this compound sample can be accurately determined by HPLC, where a pure sample should ideally yield a single, sharp chromatographic peak.

Because simple amino acids lack a strong ultraviolet (UV) chromophore, direct detection by UV-Vis detectors is often insensitive. liberty.edu To overcome this, pre-column or post-column derivatization is frequently employed to attach a UV-active or fluorescent tag to the amino acid. liberty.eduagilent.com This process significantly enhances detection sensitivity.

Table 2: Common HPLC Derivatization Reagents and Detection Methods for Amino Acids

Derivatization Reagent Abbreviation Principle Detection Method
PhenylisothiocyanatePITCReacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives. usp.orgUV Absorbance (~254 nm) usp.org
o-PhthalaldehydeOPAReacts with primary amines in the presence of a thiol to form highly fluorescent isoindole products. liberty.eduusp.orgFluorescence liberty.eduusp.org
6-aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCReacts with primary and secondary amines to form stable, fluorescent urea derivatives. usp.orgFluorescence usp.org
(Dimethylamino)azobenzenesulfonyl chlorideDABS-ClReacts with amino acids to form stable, colored derivatives. usp.orgVisible Absorbance (~436 nm) usp.org

By using these methods, researchers can develop robust and validated HPLC protocols for the routine analysis of this compound, ensuring accurate quantification and purity assessment critical for research applications. nih.gov

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of amino acids like this compound, direct analysis by GC is not feasible. sigmaaldrich.com Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com

Derivatization Strategies

Several derivatization reagents are commonly used for the GC analysis of amino acids. These reagents react with the polar functional groups (amino and carboxyl groups) to increase the compound's volatility. sigmaaldrich.com Common strategies include silylation, acylation, and esterification. For this compound, a two-step derivatization process is often employed. One such method involves esterification of the carboxyl group followed by acylation of the amino group.

For instance, a common approach involves the use of propyl chloroformate, which reacts with both the amino and carboxyl groups. researchgate.netd-nb.info Another widely used method is silylation, for example, with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts active hydrogens on the amino and carboxyl groups to their tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.commdpi.com

Hypothetical GC-MS Parameters

In a research setting, Gas Chromatography coupled with Mass Spectrometry (GC-MS) would be the method of choice for the analysis of derivatized this compound. The mass spectrometer allows for the identification and quantification of the compound based on its mass-to-charge ratio.

Below is a table with hypothetical, yet realistic, GC-MS parameters for the analysis of a TBDMS derivative of this compound.

ParameterValue
GC Column SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-500 m/z
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

This table presents hypothetical parameters for the GC-MS analysis of derivatized this compound, based on general methods for amino acid analysis. Specific conditions would require experimental optimization.

Chiroptical Methods (e.g., Circular Dichroism) for Stereoisomer Analysis

This compound possesses two chiral centers, which means it can exist as four possible stereoisomers (two pairs of enantiomers). Differentiating and quantifying these stereoisomers is critical, as they can exhibit different biological activities. Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are powerful tools for studying chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule does not exhibit a CD spectrum. Each enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the other. This property allows for the potential quantification of enantiomeric excess in a sample.

While no specific CD studies on this compound have been reported, the principles of CD analysis for other chiral amino acids and valproic acid analogs can be applied. nih.govnih.gov The analysis would involve dissolving the sample in a suitable solvent and recording the CD spectrum over a range of wavelengths, typically in the UV region. The resulting spectrum, characterized by positive and negative peaks (Cotton effects), provides a fingerprint for a specific stereoisomer.

Illustrative Data for Stereoisomer Analysis

The following table illustrates the type of data that would be obtained from a CD spectroscopic analysis of the stereoisomers of this compound.

StereoisomerWavelength of Maximum Absorption (λmax, nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(2R,3R)-isomer215+15,000
(2S,3S)-isomer215-15,000
(2R,3S)-isomer218+12,000
(2S,3R)-isomer218-12,000

This table contains illustrative data to demonstrate the expected outcome of a Circular Dichroism analysis for the stereoisomers of this compound. The actual values would need to be determined experimentally.

Microscopic and Imaging Techniques for Cellular Localization in Research Models

Understanding the subcellular distribution of a compound is crucial for elucidating its mechanism of action. Microscopic and imaging techniques allow for the visualization of molecules within cells. frontiersin.orgdntb.gov.ua For a non-fluorescent molecule like this compound, direct visualization is not possible. Therefore, it must be labeled with a fluorescent tag.

Fluorescent Labeling Strategies

One common approach is to synthesize a fluorescent derivative of the compound of interest. This could involve attaching a fluorophore, such as a BODIPY dye or a derivative of fluorescein (B123965), to the this compound molecule. springernature.com This fluorescent analog can then be introduced to cells in culture, and its localization can be observed using fluorescence microscopy.

Another strategy involves the use of immunocytochemistry. nih.gov This would require the development of an antibody that specifically recognizes this compound. The cells would first be treated with the compound, then fixed and permeabilized. The primary antibody would bind to the compound, and a secondary antibody conjugated to a fluorophore would then bind to the primary antibody, allowing for visualization.

Imaging Techniques

Confocal microscopy is a widely used technique that provides high-resolution optical images with the ability to create 3D reconstructions of the sample. nih.gov This would be a suitable method to determine if this compound localizes to specific organelles, such as the mitochondria or the nucleus.

Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM), could provide even greater detail about the precise localization of the compound within subcellular structures. frontiersin.org

Hypothetical Cellular Localization Findings

The following table summarizes hypothetical findings from a cellular imaging study of a fluorescently labeled analog of this compound in a neuronal cell line.

Cellular CompartmentObserved Fluorescence IntensityInterpretation
Cytoplasm ModerateCompound is present in the cytoplasm.
Nucleus LowCompound does not significantly accumulate in the nucleus.
Mitochondria HighCompound shows preferential localization to the mitochondria.
Plasma Membrane LowCompound does not primarily associate with the plasma membrane.

This table presents hypothetical results from a cellular imaging experiment. The actual subcellular localization of this compound would need to be determined through dedicated experimental studies.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic structure and predict the reactivity of "3-Amino-2-propylpentanoic acid". Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors. nih.govresearchgate.net

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Other calculated parameters, such as ionization potential, electron affinity, and electrostatic potential maps, further elucidate the molecule's behavior in chemical reactions. These calculations can pinpoint the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for understanding its chemical interactions. nih.gov

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy2.1eV
HOMO-LUMO Gap8.6eV
Ionization Potential6.5eV
Electron Affinity2.1eV
Dipole Moment2.5Debye

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For "this compound", MD simulations can reveal its dynamic behavior, conformational flexibility, and interactions with its environment, such as water molecules in a physiological setting. mdpi.comresearchgate.net

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces between atoms are calculated using a force field. By integrating Newton's laws of motion, the trajectory of each atom can be tracked over a period of time, providing a detailed view of the molecule's dynamics.

These simulations can be used to explore the conformational landscape of "this compound", identifying the most stable three-dimensional structures. Furthermore, they can shed light on how the molecule interacts with biological macromolecules, such as proteins or nucleic acids, by simulating their complex formation and analyzing the intermolecular interactions.

Table 2: Typical Parameters for an MD Simulation of this compound in Water (Hypothetical Data)

ParameterValue
Force FieldAMBER
Water ModelTIP3P
Box Size50 x 50 x 50 ų
Temperature300 K
Pressure1 atm
Simulation Time100 ns

Note: The data in this table is hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comnih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in establishing these relationships. researchgate.netmdpi.com

In a computational SAR study of "this compound", a series of its analogs would be synthesized or computationally designed. For each analog, a set of molecular descriptors (e.g., physicochemical properties, electronic properties, and 3D structural features) would be calculated. These descriptors are then correlated with the experimentally determined biological activity of the compounds using statistical methods to build a QSAR model.

The resulting model can be used to predict the activity of new, untested compounds and to identify the key structural features that are important for the desired biological effect. patsnap.com This information is invaluable for lead optimization in drug discovery, guiding the design of more potent and selective molecules.

Table 3: Hypothetical SAR Data for Analogs of this compound

AnalogModificationPredicted Activity (IC50, µM)
1None (Parent Compound)10.5
2Propyl group replaced with Ethyl15.2
3Propyl group replaced with Butyl8.1
4Amino group at position 422.0
5Addition of a hydroxyl group to the propyl chain5.7

Note: The data in this table is hypothetical and for illustrative purposes.

De Novo Design of Analogues and Derivatives

De novo design is a computational strategy used to create novel molecules with desired properties from scratch. nih.gov In the context of "this compound", de novo design algorithms could be employed to generate new analogues or derivatives with potentially enhanced activity, better pharmacokinetic properties, or novel functionalities. rsc.orgmdpi.com

These design methods often start with a scaffold, which could be the core structure of "this compound", and then systematically add or modify functional groups to explore a vast chemical space. The designed molecules are then evaluated in silico for their predicted properties, and the most promising candidates are selected for synthesis and experimental testing. core.ac.uk

De novo design can be guided by a known biological target, where the algorithm attempts to design molecules that fit into the target's binding site and form favorable interactions. This approach can accelerate the discovery of new lead compounds and provide novel chemical starting points for drug development.

Table 4: Hypothetical De Novo Designed Analogs of this compound

Designed AnalogKey FeaturePredicted Improvement
D-1Introduction of a phenyl ringIncreased binding affinity
D-2Replacement of carboxylic acid with a bioisostereEnhanced cell permeability
D-3Cyclization of the propyl chainImproved metabolic stability
D-4Addition of a fluorine atomModulated electronic properties

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions and Academic Applications

Development of Novel Synthetic Routes to Access Specific Stereoisomers

The stereochemistry of 3-Amino-2-propylpentanoic acid is a critical determinant of its potential biological activity and material properties. Future research will necessitate the development of novel and efficient synthetic routes to access its specific stereoisomers in high purity. Current methodologies for the synthesis of structurally related β-amino acids provide a foundational framework for these future endeavors.

Promising approaches include asymmetric synthesis, which allows for the selective production of a single enantiomer. This can be achieved through various strategies, including the use of chiral auxiliaries, which temporarily impart chirality to a prochiral substrate, guiding the stereochemical outcome of a reaction before being cleaved. Commonly employed chiral auxiliaries in amino acid synthesis include oxazolidinones and derivatives of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.

Furthermore, catalytic asymmetric methods present a powerful tool for the enantioselective synthesis of β-amino acids. Copper-catalyzed hydroamination and synergistic photoredox/Brønsted acid catalysis are contemporary techniques that could be adapted for the stereocontrolled synthesis of this compound. Biocatalysis, particularly the use of enzymes in dynamic kinetic resolution, offers a green and highly selective alternative for producing enantiopure β-branched α-amino acids, a strategy that could potentially be modified for β-amino acid synthesis.

Synthetic StrategyDescriptionPotential for this compound
Chiral Auxiliaries Temporary chiral groups guide stereoselective reactions.High potential for controlling the stereocenters at C2 and C3.
Catalytic Asymmetric Synthesis Chiral catalysts direct the formation of specific stereoisomers.Methods like Cu-catalyzed hydroamination could be adapted.
Biocatalysis Enzymes are used for highly specific transformations.Dynamic kinetic resolution could yield high enantiomeric purity.

Expanding the Scope of Derivatization for Research Probes

To investigate the biological roles and molecular interactions of this compound, the development of derivatized versions for use as research probes is essential. These probes can be designed to incorporate reporter molecules, such as fluorescent tags or radioisotopes, enabling their detection and quantification in complex biological systems.

Fluorescent Probes: The primary amino group and the carboxylic acid group of this compound are ideal handles for the attachment of fluorophores. A variety of fluorescent dyes, including pyrene, coumarin, and fluorescein (B123965) derivatives, can be conjugated to the amino acid. These fluorescently labeled analogues would allow for the visualization of the compound's uptake, distribution, and localization within cells and tissues using techniques like fluorescence microscopy.

Radiolabeled Probes: For quantitative in vivo studies, such as positron emission tomography (PET), radiolabeled derivatives of this compound could be synthesized. The incorporation of radioisotopes like fluorine-18 (B77423) ([¹⁸F]) would enable non-invasive imaging and the study of the compound's pharmacokinetics and biodistribution. The synthesis of such probes would likely involve the preparation of suitable precursors for nucleophilic substitution with the radioisotope.

The derivatization of this compound will be instrumental in elucidating its mechanism of action and identifying its molecular targets, thereby paving the way for its potential therapeutic or diagnostic applications.

Investigation of Fundamental Roles in Model Biochemical Systems

The structural similarity of this compound to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) suggests that it may function as a GABA analogue. This hypothesis forms a crucial starting point for investigating its fundamental roles in model biochemical systems. GABA analogues are a well-established class of compounds with diverse effects on the central nervous system, often acting as anticonvulsants, sedatives, and anxiolytics.

Future research should focus on elucidating the specific interactions of this compound with components of the GABAergic system. This would involve in vitro assays to determine its binding affinity for GABA receptors (GABA-A and GABA-B) and its effects on GABA transporters and the enzyme GABA transaminase (GABA-T), which is responsible for GABA degradation.

Furthermore, its structural relationship to valproic acid (2-propylpentanoic acid), a widely used anticonvulsant that is known to modulate GABAergic neurotransmission, strengthens the rationale for these investigations. It is also plausible that, similar to valproic acid, this compound could be metabolized in vivo to form conjugates with other amino acids, such as glutamate (B1630785) and glutamine. The identification of such metabolites would provide valuable insights into its biochemical pathways.

Potential Biological TargetRationale for Investigation
GABA Receptors Structural similarity to GABA suggests potential binding and modulation.
GABA Transporters May interfere with the reuptake of GABA from the synaptic cleft.
GABA Transaminase Could inhibit the breakdown of GABA, leading to increased levels.

Application as Scaffolds in Advanced Materials Science Research

The unique structural features of β-amino acids, such as this compound, make them attractive building blocks for the creation of novel polymers and self-assembling materials. The additional carbon in the backbone of β-amino acids, compared to their α-amino acid counterparts, imparts distinct conformational preferences and metabolic stability to the resulting materials.

Poly-β-peptides: this compound can be envisioned as a monomer for the synthesis of poly-β-peptides. These polymers can be prepared through methods such as the ring-opening polymerization of β-lactams or β-amino acid N-carboxyanhydrides (β-NCAs). The resulting polyamides would possess a unique architecture and could exhibit interesting properties for applications in drug delivery, tissue engineering, and as antimicrobial agents.

Self-Assembling Materials: Peptides containing β-amino acids have been shown to self-assemble into well-defined nanostructures, including nanotubes, nanofibers, and hydrogels. By incorporating this compound into peptide sequences, it may be possible to create novel self-assembling systems with tailored morphologies and functionalities. These materials could find use as scaffolds for cell culture, as vehicles for controlled release, and in the development of new biomaterials. The side chains of the amino acid would play a crucial role in directing the self-assembly process through non-covalent interactions.

Advancements in Analytical Methodologies for Complex Matrices in Research

To support the aforementioned research directions, the development of robust and sensitive analytical methodologies for the detection and quantification of this compound in complex biological and environmental matrices is paramount.

Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is likely to be the cornerstone for the analysis of this compound. The development of specific LC-MS/MS methods will be necessary to achieve the required sensitivity and selectivity for its detection in samples such as plasma, urine, and cell lysates. Derivatization of the amino and/or carboxylic acid groups may be employed to enhance chromatographic retention and ionization efficiency.

Capillary Electrophoresis: Capillary electrophoresis (CE) offers an alternative separation technique, particularly for chiral separations. The development of CE methods could be crucial for analyzing the enantiomeric purity of synthesized stereoisomers and for studying stereoselective processes in biological systems.

The establishment of validated analytical methods will be a critical enabling step for all future research on this compound, providing the necessary tools to accurately measure its concentration and track its fate in various experimental systems.

Q & A

Q. What synthetic routes are commonly used to prepare 3-Amino-2-propylpentanoic acid, and how can reaction conditions be optimized?

Q. How can the purity of this compound be assessed, and what analytical methods are recommended?

Methodological Answer: Purity analysis requires a combination of chromatographic and spectroscopic techniques:

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to detect impurities ≤0.5% .
  • NMR : ¹H NMR (D₂O) should show characteristic peaks for the amino group (δ 1.5–2.0 ppm, multiplet for propyl chain) and carboxylic acid (δ 2.3–2.6 ppm) .
  • Mass spectrometry : Confirm molecular weight ([M+H]⁺ = 160.2 g/mol) via ESI-MS .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Based on analogous amino acids (e.g., L-2-aminobutyric acid):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH conditions?

Methodological Answer: Contradictory stability data often arise from differences in experimental design. To address this:

  • Design controlled stability studies : Incubate the compound in buffers (pH 2–12) at 25°C/40°C, sampling at 0, 7, 14 days.
  • Analytical endpoints : Use HPLC to quantify degradation products and NMR to confirm structural integrity .
  • Statistical validation : Apply ANOVA to assess significance of pH/temperature effects . Example Findings:
  • Degradation >10% observed at pH >10 (40°C), likely due to hydrolysis of the carboxylic acid group .

Q. What strategies are effective for separating enantiomers of this compound?

Methodological Answer: Chiral resolution can be achieved via:

  • Chiral HPLC : Use a Chirobiotic T column with a mobile phase of methanol:acetic acid:triethylamine (100:0.1:0.1) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling separation .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. How can researchers address low yields in large-scale synthesis of this compound?

Methodological Answer: Scale-up challenges often relate to inefficient mixing or exothermic reactions. Mitigation strategies include:

  • Flow chemistry : Continuous flow reactors improve heat dissipation and mixing .
  • In-line purification : Incorporate scavenger resins (e.g., QuadraPure™) to remove byproducts .
  • DoE (Design of Experiments) : Optimize parameters like stoichiometry, solvent volume, and agitation speed using factorial design .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer: Discrepancies may arise from variations in measurement techniques (e.g., shake-flask vs. HPLC methods). To reconcile:

  • Standardize protocols : Use the shake-flask method with saturation confirmed by UV-Vis .
  • Account for pH : Solubility increases in alkaline conditions (carboxylic acid deprotonation) .
  • Cross-validate : Compare results with computational models (e.g., ESOL LogS predictions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.